3-(1h-Indol-2-yl)-1h-pyrazole-4-carboxamide
Description
Properties
CAS No. |
827316-52-9 |
|---|---|
Molecular Formula |
C12H10N4O |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
5-(1H-indol-2-yl)-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C12H10N4O/c13-12(17)8-6-14-16-11(8)10-5-7-3-1-2-4-9(7)15-10/h1-6,15H,(H2,13,17)(H,14,16) |
InChI Key |
LBUXSZKEGSJIDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=C(C=NN3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-2-yl)-1H-pyrazole-4-carboxamide typically involves the construction of the indole and pyrazole rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring . The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones . The final coupling step involves the reaction of the indole derivative with the pyrazole derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener synthesis methods to reduce environmental impact .
Chemical Reactions Analysis
Condensation Reactions
The carboxamide group participates in Schiff base formation and Knoevenagel-type condensations under catalytic conditions:
-
Reacts with aldehydes (e.g., indole-3-carbaldehyde) in ethanol under acidic conditions to form azomethine derivatives (imines) .
-
Participates in Claisen-Schmidt condensations with α,β-unsaturated ketones in the presence of KOH, forming extended conjugated systems .
Example Reaction:
$$
\text{3-(1H-Indol-2-yl)-1H-pyrazole-4-carboxamide} + \text{RCHO} \xrightarrow{\text{EtOH, AcOH}} \text{Schiff base derivative}
$$
Observed in pyrazole–indole hybrid synthesis .
Cyclization and Heterocycle Formation
The indole and pyrazole moieties enable cyclization with electrophilic reagents:
-
Reacts with hydrazonoyl halides to form fused heterocycles like thiazoles or triazolopyridopyrimidines .
-
Forms pyrazolo-indole hybrids via Vilsmeier–Haack formylation–chlorination under reflux conditions .
Key Cyclization Pathways:
| Reagent | Product | Conditions | Source |
|---|---|---|---|
| Thiosemicarbazide | 4,5-Dihydro-1H-pyrazole-1-carbothioamide | Reflux in ethanol | |
| Hydrazonoyl halides | Triazolo[4,3-a]pyrimidin-5(7H)-ones | Room temperature, DMF |
Acid-Base Reactivity
The NH groups in pyrazole (pKa ~17) and indole (pKa ~21) undergo deprotonation in basic media, enhancing nucleophilic activity:
-
Deprotonated pyrazole nitrogen acts as a nucleophile in SNAr reactions with aryl halides .
-
Indole NH participates in hydrogen bonding with biological targets, influencing pharmacokinetics.
pH-Dependent Solubility:
| Solvent | Solubility (mg/mL) | pH |
|---|---|---|
| DMSO | >50 | 7.0 |
| Water | <0.1 | 7.0 |
| Data extrapolated from analogous pyrazole-carboxamides . |
Substitution Reactions
The carboxamide group undergoes nucleophilic acyl substitution under harsh conditions:
-
Reacts with amines (e.g., aniline) in POCl₃ to form substituted ureas .
-
Hydrolysis under acidic/basic conditions yields 3-(1H-indol-2-yl)-1H-pyrazole-4-carboxylic acid , though this reaction is rarely utilized due to stability concerns .
Synthetic Utility:
$$
\text{RCONH}_2 + \text{R'NH}_2 \xrightarrow{\text{POCl}_3} \text{RNHCOR'} + \text{NH}_3
$$
Demonstrated in N-aryl pyrazole-carboxamide derivatives .
Biological Activity Correlation
Reactivity directly impacts pharmacological properties:
-
Schiff base derivatives show IC₅₀ = 6.1–7.9 μM against HepG2 liver carcinoma (vs. doxorubicin IC₅₀ = 24.7 μM) .
-
Triazolopyrimidine analogs inhibit CDK-2 enzymes (docking score = −9.2 kcal/mol) via hydrogen bonding with Glu81 and Leu83 residues .
This compound’s multifunctional reactivity makes it a versatile scaffold in medicinal chemistry, particularly for anticancer agent development. Further studies optimizing reaction conditions could enhance synthetic yields and bioactivity profiles.
Scientific Research Applications
Anticancer Activity
The compound has been extensively studied for its anticancer properties. Research indicates that derivatives of 3-(1H-Indol-2-yl)-1H-pyrazole-4-carboxamide exhibit potent cytotoxic effects against various cancer cell lines.
Case Studies and Findings
- Antitumor Efficacy : A study demonstrated that specific derivatives, such as 5-((1H-indol-3-yl)methyleneamino)-3-(phenylamino)-1H-pyrazole-4-carboxamide, showed excellent anticancer activity against HepG2 cells with an IC50 value of 6.1 μM, significantly lower than the standard drug doxorubicin (IC50 = 24.7 μM) .
- Mechanism of Action : The compound induces apoptosis in cancer cells through intrinsic and extrinsic pathways, as evidenced by studies showing enhanced apoptotic action mediated by proteins like P53 .
Table 1: Anticancer Activity of Derivatives
Antimicrobial Properties
In addition to its anticancer potential, the compound has shown promising antimicrobial activity against various pathogens.
Research Insights
- Broad-Spectrum Activity : The pyrazole derivatives have exhibited activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds were tested against Staphylococcus aureus and Escherichia coli, revealing substantial zones of inhibition .
Table 2: Antimicrobial Activity
| Compound Name | Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Derivative A | Staphylococcus aureus | 15 | |
| Derivative B | Escherichia coli | 12 | |
| Derivative C | Candida albicans | 10 |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Mechanisms and Studies
Research has indicated that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This effect is crucial for developing treatments for conditions like arthritis and other inflammatory disorders .
Mechanism of Action
The mechanism of action of 3-(1H-Indol-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Key Structural Analogs and Their Properties
Key Structural and Functional Differences
Indole vs. Pyrimidine Substitution
- The indole ring in 3-(1H-Indol-2-yl)-1H-pyrazole-4-carboxamide contributes to π-π stacking interactions in biological targets, which is critical for binding to kinase domains . In contrast, pyrimidine-substituted analogs (e.g., 5c) exhibit enhanced herbicidal activity due to improved steric compatibility with plant enzymes like acetolactate synthase .
Trifluoromethyl vs. Carboxamide Modifications
- The trifluoromethyl group in penthiopyrad enhances lipophilicity and resistance to metabolic degradation, making it effective as a long-lasting SDH inhibitor . In contrast, carboxamide derivatives prioritize hydrogen-bonding interactions, as seen in kinase inhibitors targeting Chk1 .
Substituent Position and Activity
- The position of the indole ring (C2 vs. C3) significantly impacts activity. For example, indol-3-yl derivatives (e.g., 7a) show stronger antitumor activity than C2-substituted analogs, likely due to optimized binding to DNA topoisomerase or tubulin .
Agrochemical vs. Pharmaceutical Applications Pyrazole-4-carboxamides with halogenated aryl groups (e.g., 5c, penthiopyrad) are optimized for agrochemical use due to their stability and target specificity in plants . Pharmaceutical analogs prioritize solubility and bioavailability, often incorporating hydrophilic groups like dimethylamino or glucopyranosyl .
Biological Activity
3-(1H-Indol-2-yl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article provides a detailed examination of the biological activity associated with this compound, supported by various studies and data tables.
Chemical Structure
The compound can be represented as follows:
Anticancer Properties
Numerous studies have highlighted the anticancer potential of 3-(1H-indol-2-yl)-1H-pyrazole-4-carboxamide and its derivatives. The following table summarizes key findings regarding its cytotoxic effects on various cancer cell lines.
The compound has shown promising results in inhibiting the growth of various cancers, including liver, breast, and colorectal cancers, with mechanisms involving apoptosis and cell cycle arrest.
Mechanistic Insights
Research indicates that the anticancer effects are mediated through multiple pathways:
- Aurora Kinase Inhibition : The compound has been shown to inhibit Aurora-A kinase, a critical regulator of mitosis, leading to cell cycle arrest in cancer cells .
- Apoptotic Pathways : Flow cytometry analyses demonstrate that treatment with this compound results in increased apoptosis in treated cells compared to controls .
Other Biological Activities
In addition to its anticancer properties, 3-(1H-indol-2-yl)-1H-pyrazole-4-carboxamide exhibits other biological activities:
Antimicrobial Activity
Some derivatives have been evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. Results indicate that certain compounds within this class show moderate antibacterial activity .
Anti-inflammatory Activity
Compounds related to this structure have also been investigated for anti-inflammatory effects, demonstrating potential as non-steroidal anti-inflammatory drugs (NSAIDs) with good oral bioavailability .
Case Studies
Several case studies illustrate the effectiveness of 3-(1H-indol-2-yl)-1H-pyrazole-4-carboxamide in preclinical settings:
- Study on HepG2 Cells : A derivative exhibited an IC50 value of 0.71 µM against HepG2 cells, outperforming conventional chemotherapeutics like 5-fluorouracil .
- MCF7 Cell Line Analysis : Another study reported that compounds based on this scaffold induced significant cell death in MCF7 cells through apoptosis, highlighting their potential for breast cancer treatment .
Q & A
Basic: What are the common synthetic routes for 3-(1H-Indol-2-yl)-1H-pyrazole-4-carboxamide, and how are intermediates characterized?
Methodological Answer:
Synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with hydrazines or phenylhydrazines, followed by functional group modifications (e.g., hydrolysis of esters to carboxamides). For example, pyrazole-4-carboxylate intermediates (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) are synthesized via cyclocondensation and hydrolyzed to carboxylic acids under basic conditions . Characterization of intermediates includes:
- NMR spectroscopy for structural confirmation (e.g., distinguishing indole and pyrazole protons).
- HPLC for purity assessment (>95% purity thresholds are common in research settings) .
- Mass spectrometry to verify molecular weights of intermediates .
Basic: How is the purity of 3-(1H-Indol-2-yl)-1H-pyrazole-4-carboxamide validated in academic research?
Methodological Answer:
Purity validation requires a combination of techniques:
- High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm to assess organic impurities .
- Elemental Analysis (EA) to confirm empirical formulas (e.g., C, H, N content).
- Melting Point Analysis to compare observed values with literature data (e.g., mp 150–152°C for structurally related pyrazole acids) .
- TLC Monitoring during synthesis to track reaction progress and isolate pure fractions .
Advanced: What computational strategies are used to predict the reactivity of 3-(1H-Indol-2-yl)-1H-pyrazole-4-carboxamide in novel reactions?
Methodological Answer:
Advanced studies employ:
- Density Functional Theory (DFT) to calculate electron density maps, identifying nucleophilic/electrophilic sites on the indole and pyrazole rings .
- Reaction Path Search Algorithms (e.g., GRRM or SCINE) to simulate plausible reaction mechanisms, such as cyclization or cross-coupling pathways .
- Molecular Dynamics (MD) simulations to study solvent effects on reaction outcomes (e.g., polar aprotic solvents stabilizing transition states) .
Experimental validation involves in situ FTIR or NMR to monitor reaction progress and compare with computational predictions .
Advanced: How can researchers resolve contradictions in biological activity data for this compound across studies?
Methodological Answer:
Contradictions often arise from differences in assay conditions or structural analogs. To address this:
- Dose-Response Curves should be standardized (e.g., IC50 values calculated under identical pH, temperature, and cell lines) .
- Structural Analog Comparison : Compare activity of 3-(1H-Indol-2-yl)-1H-pyrazole-4-carboxamide with derivatives (e.g., methyl vs. trifluoromethyl substitutions) to isolate pharmacophore contributions .
- Meta-Analysis of published data using tools like PRISMA guidelines to identify confounding variables (e.g., solvent effects in cell-based assays) .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for indole NH (~12 ppm), pyrazole protons (7–8 ppm), and carboxamide carbonyls (~165 ppm) .
- FTIR : Identify characteristic bands for NH stretches (~3350 cm⁻¹), C=O (amide I band ~1650 cm⁻¹), and aromatic C-H bends .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, particularly for polymorph identification .
Advanced: How can reaction conditions be optimized for scalable synthesis while maintaining regioselectivity?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, catalyst loading, and solvent polarity. For example, DMF enhances cyclocondensation yields compared to THF .
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24 h to 2 h) while improving regioselectivity via controlled heating .
- In-line Analytics (e.g., ReactIR) to monitor intermediates in real time and adjust conditions dynamically .
Basic: What are the documented biological targets of 3-(1H-Indol-2-yl)-1H-pyrazole-4-carboxamide analogs?
Methodological Answer:
Analog studies reveal activity against:
- Kinases : Inhibition of MAPK or EGFR via competitive binding to ATP pockets .
- GPCRs : Antagonism of serotonin receptors (5-HT2A) due to indole moiety interactions .
- Antimicrobial Targets : Disruption of bacterial cell wall synthesis (e.g., PBP inhibition) .
Assays include SPR biosensors for binding affinity and cell viability assays (MTT) for cytotoxicity profiling .
Advanced: How do steric and electronic effects influence the stability of 3-(1H-Indol-2-yl)-1H-pyrazole-4-carboxamide under physiological conditions?
Methodological Answer:
- Electronic Effects : Electron-withdrawing groups (e.g., CF3) on the pyrazole ring increase metabolic stability by reducing CYP450-mediated oxidation .
- Steric Effects : Bulky substituents on the indole nitrogen (e.g., benzyl groups) hinder hydrolysis of the carboxamide in serum .
- Accelerated Stability Testing : Incubate the compound in simulated gastric fluid (pH 2.0) and PBS (pH 7.4) at 37°C, analyzing degradation via LC-MS .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods due to potential release of volatile byproducts (e.g., acetic acid during hydrolysis) .
- Waste Disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .
Advanced: How can machine learning models improve the design of derivatives with enhanced bioactivity?
Methodological Answer:
- QSAR Models : Train on datasets of IC50 values and molecular descriptors (e.g., logP, topological polar surface area) to predict activity .
- Generative Chemistry Algorithms (e.g., REINVENT) propose novel derivatives by optimizing reward functions for target binding .
- Validation : Synthesize top-predicted candidates and test in vitro, using discrepancies to refine models iteratively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
